molecular formula C10H7F3N2O B11878606 2-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one

2-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B11878606
M. Wt: 228.17 g/mol
InChI Key: XQVRCVZJNMQRGP-UHFFFAOYSA-N
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Description

2-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group at the second position, a trifluoromethyl group at the seventh position, and a quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with acetic anhydride, followed by cyclization to form the quinazolinone core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

2-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    7-(Trifluoromethyl)quinazolin-4(3H)-one:

Uniqueness

2-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both the methyl and trifluoromethyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

2-methyl-7-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H7F3N2O/c1-5-14-8-4-6(10(11,12)13)2-3-7(8)9(16)15-5/h2-4H,1H3,(H,14,15,16)

InChI Key

XQVRCVZJNMQRGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(F)(F)F)C(=O)N1

Origin of Product

United States

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